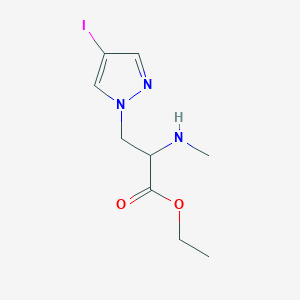
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an iodine atom attached to the pyrazole ring, and a methylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multiple steps. One common method includes the iodination of a pyrazole derivative followed by the introduction of the ethyl ester and methylamino groups. The reaction conditions often require the use of specific reagents such as iodine, ethyl chloroformate, and methylamine under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methylamino group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Similar in structure but with a pyridine ring instead of an ethyl ester group.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl ester groups.
Properties
Molecular Formula |
C9H14IN3O2 |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
ethyl 3-(4-iodopyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-15-9(14)8(11-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3 |
InChI Key |
ILAZTUBAWAVQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=C(C=N1)I)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















